8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoline ring. The presence of a carboxylic acid group at the second position and a methyl group at the eighth position further defines its structure. Pyrroloquinolines are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis can be employed, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole, which can be further modified to obtain the desired pyrroloquinoline derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign catalysts, such as montmorillonite K-10, and green solvents like ethanol, is preferred to minimize environmental impact . Additionally, microwave-assisted synthesis and solvent-free conditions are explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of reduced pyrroloquinoline derivatives.
Substitution: Formation of halogenated pyrroloquinoline derivatives.
Scientific Research Applications
8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways . Additionally, the compound can interact with DNA and RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: Lacks the pyrrole ring and methyl group, resulting in different biological activities.
8-methylquinoline: Lacks the carboxylic acid group, affecting its chemical reactivity and biological properties.
Pyrrolo[3,2-h]quinoline: Lacks the carboxylic acid and methyl groups, leading to variations in its chemical and biological behavior.
Uniqueness
8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid is unique due to its specific structural features, including the fused pyrrole and quinoline rings, the presence of a carboxylic acid group, and a methyl group. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
8-methyl-1H-pyrrolo[3,2-h]quinoline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-7-2-3-8-4-5-9-6-10(13(16)17)15-12(9)11(8)14-7/h2-6,15H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKYGXOKRJUZDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2NC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C1)C=CC3=C2NC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.